

Scale-up process for Pazopanib intermediate production

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Compound of Interest

Compound Name: 6-(4-Fluorophenoxy)-3-methyl-1H-indazole

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An Application Guide to the Process Development and Scale-Up for the Production of a Key Pazopanib Intermediate

Abstract

This application note provides a comprehensive guide for researchers, chemists, and process engineers on the scale-up of a key intermediate in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor. Pazopanib is a critical therapeutic agent for advanced renal cell carcinoma and soft tissue sarcoma.[1][2] The efficient and robust production of its intermediates is paramount for ensuring a consistent and cost-effective supply of the final active pharmaceutical ingredient (API). This document details the synthetic strategy, process optimization, scale-up considerations, and analytical controls for the production of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, a pivotal precursor to Pazopanib.

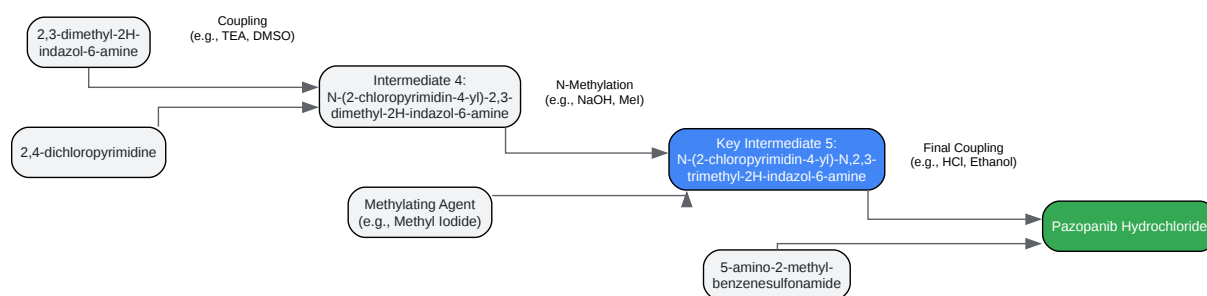
Introduction: The Significance of Pazopanib and its Synthesis

Pazopanib is an oral angiogenesis inhibitor that targets key tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), thereby inhibiting tumor growth.[2] The molecular structure of Pazopanib is an assembly of three primary building blocks: an indazole core, a pyrimidine linker, and a benzenesulfonamide side-chain.[1][3] The commercial viability of Pazopanib relies heavily on an efficient, scalable, and safe synthetic process.

The synthesis reported by the innovator and subsequent generic developments often involves the convergent coupling of two advanced intermediates.[3][4] One of the most critical intermediates is N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine. Its quality and purity directly impact the final coupling step and the impurity profile of the Pazopanib API. This guide focuses on the systematic approach to scaling up the production of this key intermediate, adhering to the principles of Quality by Design (QbD) to ensure a robust and reproducible manufacturing process.[4][5]

Synthetic Pathway and Intermediate Selection

A widely adopted and efficient route for Pazopanib synthesis involves the reaction pathway outlined below.[3][4] This strategy is advantageous as it builds the complex molecule in a controlled, stepwise manner, allowing for purification at intermediate stages.



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Figure 1: A common synthetic route for Pazopanib, highlighting the formation of the key intermediate.[4]

The focus of this guide is the N-methylation step to produce Key Intermediate 5. This step is critical because:

- It activates the molecule for the final coupling reaction.
- It introduces the final methyl group, and controlling this reaction prevents the formation of related impurities.
- The purity of this intermediate is crucial for achieving high yield and purity in the final API.

Laboratory-Scale Process Development and Optimization

Before any scale-up activities, the N-methylation reaction must be thoroughly optimized at the laboratory scale (e.g., 1-L to 5-L scale). The primary goal is to develop a process that is not only high-yielding but also safe, robust, and reproducible.

Protocol 1: Laboratory-Scale Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

- **Reactor Setup:** Equip a 1-L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet.
- **Charge Reactants:** Charge the flask with N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (Intermediate 4, 1 equivalent) and a suitable solvent such as Dimethyl Sulfoxide (DMSO).[4] Stir the mixture to achieve a clear solution.
- **Base Addition:** Add a strong base, such as powdered sodium hydroxide (approx. 1.5-2.0 equivalents), portion-wise while maintaining the temperature below 30°C. The choice of a strong, inexpensive base is critical for commercial viability.[4]
- **Methylation:** Add methyl iodide (approx. 1.2-1.5 equivalents) dropwise via an addition funnel over 30-60 minutes. Maintain the internal temperature between 25-35°C. An exotherm may be observed and should be controlled with an ice bath if necessary.

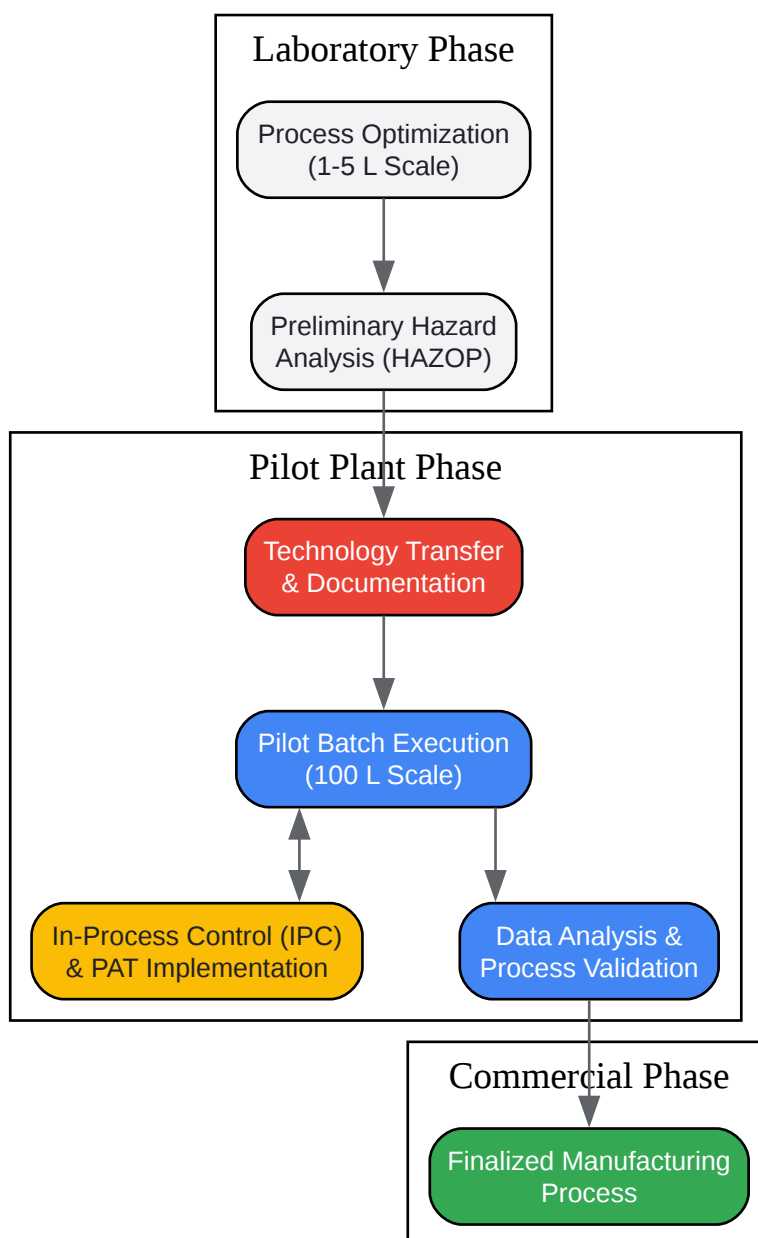
- **Reaction Monitoring:** Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting material.
- **Work-up and Isolation:**
 - Once the reaction is complete, quench the mixture by slowly adding it to a separate vessel containing ice water.
 - Stir the resulting slurry for 1-2 hours to ensure complete precipitation of the product.
 - Filter the solid product using a Büchner funnel and wash the cake thoroughly with deionized water until the filtrate is neutral.
 - Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Causality Behind Experimental Choices:

- **Solvent (DMSO):** Chosen for its ability to dissolve the starting materials and its high boiling point, which allows for a good temperature range for optimization.
- **Base (NaOH):** A cost-effective and strong base sufficient to deprotonate the secondary amine, facilitating the nucleophilic attack on methyl iodide. Using it in powdered form maximizes surface area.
- **Temperature Control:** Crucial to prevent potential side reactions, such as quaternization of the pyrimidine ring or other undesired methylations. Controlling the exotherm during methyl iodide addition is a key safety and quality consideration.[6]

Scale-Up Process: From Laboratory to Pilot Plant

Scaling the process from a 1-L flask to a 100-L pilot-scale reactor requires careful consideration of changes in physical and chemical parameters. The goal is to replicate the optimized laboratory results on a larger scale safely and efficiently.[7][8]



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Figure 2: Workflow for the scale-up of the Pazopanib intermediate production process.

Key Scale-Up Considerations

Parameter	Laboratory Scale (1 L)	Pilot Scale (100 L) & Considerations
Heat Transfer	Surface area-to-volume ratio is high; heating/cooling is rapid via mantles or baths.	Surface area-to-volume ratio is low. Requires a jacketed reactor with a thermal control unit. Exotherms must be managed carefully to prevent runaway reactions.
Mass Transfer	Efficient mixing with a simple magnetic or overhead stirrer. Reagent addition is fast.	Mixing is critical. Requires a properly designed agitator (e.g., pitched-blade turbine) and baffle system. Slower, controlled addition of reagents is necessary to manage concentration gradients and heat generation.
Reaction Time	Typically 2-4 hours.	May increase due to slower addition rates and heat transfer limitations. The process must be validated at the new scale.
Work-up	Quenching in a beaker of ice water. Simple filtration.	Requires a separate, appropriately sized quench vessel. Filtration may require a Nutsche filter or centrifuge. Washing efficiency is critical.
Safety	Small quantities, manageable risks.	A full Process Hazard Analysis (PHA) is mandatory. Consider pressure relief systems, emergency cooling, and proper personal protective equipment (PPE). Methyl iodide and DMSO have specific handling requirements. ^[9]

Pilot-Scale Production Protocol (100 L)

Equipment: 100 L glass-lined or stainless steel reactor, 250 L quench vessel, Nutsche filter dryer, thermal control unit.

- **Reactor Preparation:** Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
- **Solvent and Reactant Charge:** Charge DMSO (e.g., 40 L) into the reactor. Begin agitation at a predetermined RPM. Charge N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (e.g., 5.0 kg, 1 eq.).
- **Base Addition:** Set the jacket temperature to 20°C. Add powdered sodium hydroxide (e.g., 1.0 kg, ~1.8 eq.) in portions over 30-45 minutes, ensuring the internal temperature does not exceed 35°C.
- **Methylation:** Add methyl iodide (e.g., 3.0 kg, ~1.3 eq.) via a dosing pump over 1.5-2 hours. Carefully monitor the internal temperature and adjust the jacket fluid temperature as needed to maintain the process temperature between 25-35°C.
- **Reaction Monitoring:** Take samples hourly and analyze via a pre-validated HPLC method. The reaction is complete when the starting material is less than 1.0% area.
- **Quench:** In the 250 L vessel, charge 150 L of deionized water and cool to 0-5°C. Once the reaction is complete, slowly transfer the reaction mass into the cold water over ~1 hour with vigorous stirring.
- **Isolation and Drying:** Stir the resulting slurry at 5-10°C for at least 2 hours. Filter the product using the Nutsche filter. Wash the cake with cold deionized water (3 x 20 L). Dry the material under vacuum at 50-60°C until the loss on drying (LOD) is <0.5%.

Analytical Control Strategy

A robust analytical strategy is essential for ensuring process consistency and final product quality.^[10] This involves implementing in-process controls (IPCs) and defining the Critical Quality Attributes (CQAs) of the intermediate.

Parameter / Attribute	Analytical Method	Specification / Control Point	Rationale
IPC: Reaction Completion	HPLC	Starting Material < 1.0%	Ensures high conversion and minimizes downstream purification challenges.
CQA: Identity	¹ H NMR, ¹³ C NMR, Mass Spec	Conforms to reference standard	Confirms the correct molecular structure has been synthesized.
CQA: Purity (Assay)	HPLC	≥ 99.0%	High purity is required for the subsequent API-forming step to minimize final drug impurities.
CQA: Related Substances	HPLC	Any single impurity ≤ 0.15%	Controls impurities that could carry through to the final API.
CQA: Residual Solvents	GC-HS	DMSO ≤ 5000 ppm (ICH Q3C)	Ensures the intermediate is safe for handling and meets regulatory limits.

Process Analytical Technology (PAT): For commercial manufacturing, implementing PAT tools can provide real-time process understanding and control.^[5]^[11] For instance, in-situ infrared (IR) or Raman spectroscopy could monitor the disappearance of the starting material's N-H bond and the formation of the product in real-time, allowing for more precise endpoint determination.^[12]

Crystallization and Polymorph Control

While the initial isolation is a precipitation, a final crystallization step is often required to ensure high purity and a consistent physical form.[13][14]

Protocol 2: Recrystallization of the Key Intermediate

- Charge the crude, dry intermediate into a suitable reactor.
- Add a solvent system, such as an ethanol/water or isopropanol/heptane mixture, determined during laboratory optimization.
- Heat the mixture to reflux to ensure complete dissolution.
- Cool the solution in a controlled manner to induce crystallization. The cooling profile can significantly impact particle size and morphology.[15]
- Hold the slurry at the final temperature for a period to maximize yield.
- Filter, wash with a cold solvent, and dry the purified intermediate.

Controlling the crystalline form (polymorphism) is critical, as different polymorphs can have different stability and reactivity.[16][17] The crystalline form should be characterized using methods like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) and controlled by the validated crystallization protocol.

Safety and Regulatory Compliance

All scale-up activities must be conducted in compliance with current Good Manufacturing Practices (cGMP).[7][10]

- **Documentation:** All procedures, batch records, and analytical results must be meticulously documented.[18]
- **Process Safety:** A thorough hazard evaluation is required. Key risks in this process include the exothermic nature of the methylation, the toxicity of methyl iodide, and the handling of strong bases and flammable solvents.[9]
- **Regulatory Filings:** The manufacturing process, including starting materials, process parameters, and intermediate specifications, must be described in regulatory filings (e.g., in

a Drug Master File or as part of a New Drug Application).[18][19]

Conclusion

The successful scale-up of Pazopanib intermediate production is a multi-faceted endeavor that combines rigorous chemical process development with sound chemical engineering principles. By establishing a robust and well-understood process at the laboratory scale, carefully considering the challenges of heat and mass transfer, and implementing a comprehensive analytical control strategy, the transition to pilot and commercial-scale manufacturing can be achieved efficiently and safely. This systematic approach, grounded in QbD and PAT principles, ensures the consistent production of a high-quality intermediate, which is fundamental to manufacturing the life-saving drug, Pazopanib.

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